Structural Divergence: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one vs. 5-Phenylpiperidin-2-one
5-(Hydroxymethyl)-5-phenylpiperidin-2-one differs from its closest analog, 5-phenylpiperidin-2-one, by the presence of a hydroxymethyl group at the 5-position, which creates a quaternary carbon center and introduces a hydrogen bond donor. This structural modification is expected to alter lipophilicity and binding interactions .
| Evidence Dimension | Molecular Structure / Substitution |
|---|---|
| Target Compound Data | C12H15NO2; MW 205.25; 5-phenyl, 5-hydroxymethyl substitution |
| Comparator Or Baseline | 5-Phenylpiperidin-2-one: C11H13NO; MW 175.23; 5-phenyl substitution only |
| Quantified Difference | Addition of -CH2OH group (+30.02 g/mol MW); Increase of one H-bond donor count |
| Conditions | In silico structural comparison |
Why This Matters
For medicinal chemists, the additional hydrogen bond donor can significantly impact target affinity and selectivity, making this compound a distinct entity in SAR studies.
